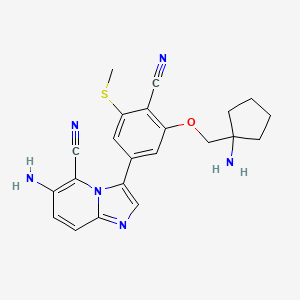
Sik-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sik-IN-2 is a potent inhibitor of salt-inducible kinases, which are a subfamily of the protein kinase AMP-activated protein kinase family. Salt-inducible kinases, including salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3, play crucial roles in various physiological processes such as circadian rhythms, bone formation, skin pigmentation, metabolism, and modulation of inflammatory cytokine production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sik-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
化学反应分析
Types of Reactions
Sik-IN-2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of solvents like ethanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
科学研究应用
Therapeutic Applications
-
Anti-Inflammatory Therapy
- Context : Chronic inflammatory diseases such as inflammatory bowel disease (IBD) pose significant health challenges.
- Findings : Studies have shown that Sik-IN-2 can ameliorate symptoms in mouse models of colonic inflammation by suppressing pro-inflammatory cytokines (e.g., TNF-alpha) while enhancing anti-inflammatory responses .
-
Cancer Therapy
- Context : The role of SIKs in cancer cell proliferation and survival makes them attractive targets for cancer therapy.
- Findings : Inhibitors like this compound have demonstrated potential in reducing tumor growth in preclinical models by disrupting signaling pathways critical for cancer cell survival .
- Metabolic Disorders
Case Study 1: Inflammatory Bowel Disease
A study investigated the effects of this compound on a mouse model of colitis. Mice treated with this compound showed a significant reduction in disease severity compared to control groups. The treatment led to decreased levels of pro-inflammatory cytokines and an increase in IL-10 production, highlighting its potential as a therapeutic agent for IBD .
Case Study 2: Cancer Cell Lines
In vitro experiments with various cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. The compound's selectivity for SIK1/2 over other kinases minimized cytotoxic effects on normal cells, making it a promising candidate for targeted cancer therapies .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anti-Inflammatory | Suppresses pro-inflammatory cytokines | Reduces colitis severity; increases IL-10 levels |
| Cancer Therapy | Induces apoptosis in cancer cells | Decreases proliferation; selective toxicity |
| Metabolic Disorders | Enhances glucose uptake | Improves insulin sensitivity in adipocytes |
作用机制
Sik-IN-2 exerts its effects by inhibiting the activity of salt-inducible kinases. The compound binds to the active site of the kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to a reduction in pro-inflammatory cytokine production and an increase in immunoregulatory cytokine production, thereby modulating the immune response and providing therapeutic benefits in inflammatory diseases .
相似化合物的比较
Similar Compounds
Uniqueness of Sik-IN-2
This compound is unique due to its high selectivity and potency against salt-inducible kinases, making it a valuable tool for studying the biological functions of these kinases and their potential therapeutic applications. Its ability to modulate both pro-inflammatory and immunoregulatory cytokine production sets it apart from other kinase inhibitors .
属性
分子式 |
C22H22N6OS |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
6-amino-3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]imidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H22N6OS/c1-30-20-9-14(18-12-27-21-5-4-16(25)17(11-24)28(18)21)8-19(15(20)10-23)29-13-22(26)6-2-3-7-22/h4-5,8-9,12H,2-3,6-7,13,25-26H2,1H3 |
InChI 键 |
KDPXVKRYHKSBPY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1C#N)OCC2(CCCC2)N)C3=CN=C4N3C(=C(C=C4)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















